molecular formula C15H14N2O2S B7593479 3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B7593479
M. Wt: 286.4 g/mol
InChI Key: SNBNMIKZQKYJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anxiolytic (anti-anxiety) effects by enhancing the activity of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one in lab experiments is its ability to selectively target the GABA-A receptor, which is involved in several physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one. One potential future direction is the development of more potent and selective analogs of this compound. Another future direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to selectively target the GABA-A receptor makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves the condensation of 3-methyl-5-phenyl-1,2,4-oxadiazole-2-thiol and 3-chloro-1,2-benzisothiazole in the presence of a base such as potassium carbonate. The resulting compound is then cyclized with acetic anhydride to yield the final product.

Scientific Research Applications

3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

3-methyl-5-(thiophene-3-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-8-17(15(19)11-6-7-20-9-11)13-5-3-2-4-12(13)16-14(10)18/h2-7,9-10H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBNMIKZQKYJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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